

# Laboratory preparation of 9-amino-1,2,3,4-tetrahydroacridine.

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## Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroacridine

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An Application Note for the Laboratory Preparation of 9-amino-1,2,3,4-tetrahydroacridine (Tacrine)

## Authored by: Gemini, Senior Application Scientist Abstract

This document provides a comprehensive guide for the laboratory synthesis of 9-amino-1,2,3,4-tetrahydroacridine, commonly known as tacrine. Tacrine was the first centrally-acting cholinesterase inhibitor approved for the symptomatic treatment of Alzheimer's disease.<sup>[1][2]</sup> Its synthesis is a staple in medicinal chemistry and serves as an excellent case study in heterocyclic chemistry. This guide details a robust and high-yield protocol based on the acid-catalyzed Friedländer annulation, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, and methods for analytical characterization. It is intended for researchers and professionals in chemical synthesis and drug development.

## Introduction and Scientific Background

9-amino-1,2,3,4-tetrahydroacridine (Tacrine) is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).<sup>[2][3]</sup> By inhibiting these enzymes, it increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive function. This mechanism formed the basis for its use in managing mild to moderate dementia associated with Alzheimer's disease.<sup>[1]</sup>

The synthesis of the tacrine scaffold is most effectively achieved through the Friedländer annulation, a classic reaction in organic chemistry that constructs quinoline rings.<sup>[4][5]</sup> This application note focuses on a well-established variant where 2-aminobenzonitrile and cyclohexanone undergo a one-pot condensation reaction catalyzed by a strong acid, such as p-toluenesulfonic acid, in a high-boiling solvent.<sup>[6][7]</sup> This method is favored for its operational simplicity and consistently high yields, often exceeding 90%.<sup>[7][8]</sup>

Understanding the underlying mechanism is key to successful synthesis. The reaction proceeds via an initial acid-catalyzed condensation between the amino group of 2-aminobenzonitrile and the carbonyl group of cyclohexanone, followed by a series of cyclization and dehydration steps to form the fused heterocyclic system. This guide will elucidate these steps, providing a clear rationale for the chosen reagents and conditions.

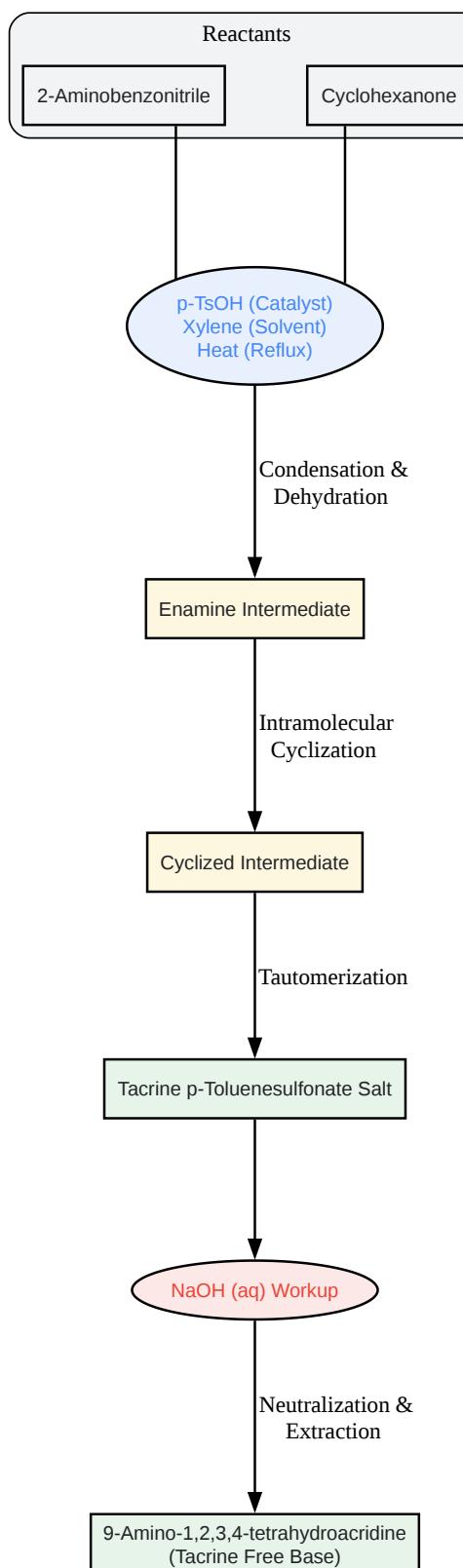
## Reaction Mechanism: The Friedländer Annulation Pathway

The synthesis of 9-amino-**1,2,3,4-tetrahydroacridine** from 2-aminobenzonitrile and cyclohexanone is a prime example of the Friedländer synthesis, a powerful method for constructing quinoline and, in this case, acridine systems.<sup>[5][9]</sup> The reaction is catalyzed by a strong acid, typically p-toluenesulfonic acid (p-TsOH), which protonates the carbonyl group of cyclohexanone, making it more susceptible to nucleophilic attack.

The key mechanistic steps are outlined below:

- Initial Condensation: The aromatic amine of 2-aminobenzonitrile acts as a nucleophile, attacking the activated carbonyl carbon of cyclohexanone. This is followed by dehydration to form an enamine intermediate.
- Intramolecular Cyclization: The enamine then undergoes an intramolecular electrophilic attack on the nitrile group. This critical ring-closing step forms the new six-membered nitrogen-containing ring.
- Tautomerization: A final proton transfer and tautomerization result in the stable aromatic **9-amino-1,2,3,4-tetrahydroacridine** structure.

The choice of a high-boiling solvent like xylene is crucial as it allows the reaction to be conducted at the elevated temperatures required to drive the dehydration and cyclization steps to completion.[\[7\]](#)[\[10\]](#)



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Caption: Reaction pathway for the synthesis of Tacrine.

## Materials and Methods

### Reagents and Equipment

Reagent/Material	Formula	MW ( g/mol )	Purity	Supplier	Notes
2-Aminobenzonitrile	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub>	118.14	≥98%	Sigma-Aldrich	-
Cyclohexanone	C <sub>6</sub> H <sub>10</sub> O	98.14	≥99%	Sigma-Aldrich	-
p-Toluenesulfonic acid monohydrate	C <sub>7</sub> H <sub>8</sub> O <sub>3</sub> S·H <sub>2</sub> O	190.22	≥98.5%	Sigma-Aldrich	Acid catalyst
Xylenes (mixed isomers)	C <sub>8</sub> H <sub>10</sub>	106.16	Anhydrous	Sigma-Aldrich	Reaction solvent
Sodium Hydroxide (NaOH)	NaOH	40.00	Pellets	Fisher Scientific	For workup
Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )	CH <sub>2</sub> Cl <sub>2</sub>	84.93	ACS Grade	Fisher Scientific	Extraction solvent
Anhydrous Magnesium Sulfate (MgSO <sub>4</sub> )	MgSO <sub>4</sub>	120.37	-	Fisher Scientific	Drying agent
Activated Charcoal	C	12.01	Decolorizing	Fisher Scientific	For purification
Celite® (Diatomaceous earth)	-	-	-	Sigma-Aldrich	Filtration aid

## Equipment:

- Round-bottom flask (500 mL) with a magnetic stir bar
- Reflux condenser
- Heating mantle with temperature control
- Separatory funnel (500 mL)
- Büchner funnel and filter flask
- Rotary evaporator
- Standard laboratory glassware

## Safety Precautions

Hazard Warning: 9-Amino-**1,2,3,4-tetrahydroacridine** and its salts are toxic and suspected carcinogens.[\[11\]](#)[\[12\]](#) All operations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.[\[13\]](#) Avoid inhalation of dust and vapors.[\[12\]](#)

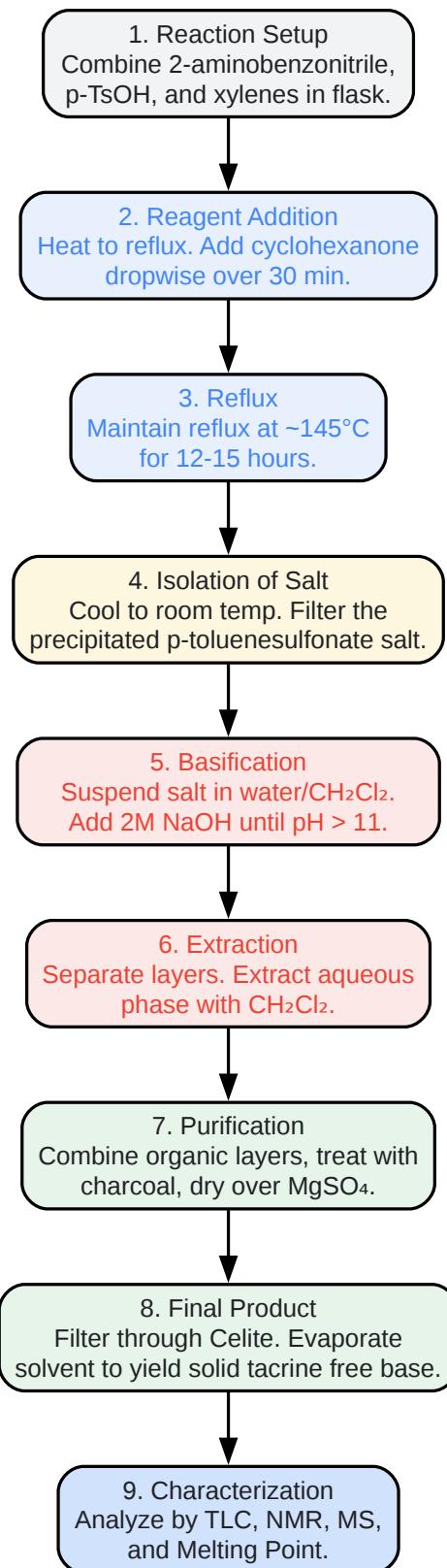
Chemical	Hazard Statements
9-Amino-1,2,3,4-tetrahydroacridine	Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation. Suspected of causing cancer. <a href="#">[11]</a> <a href="#">[12]</a>
Xylenes	Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes skin irritation.
p-Toluenesulfonic acid	Causes severe skin burns and eye damage.
Dichloromethane	Suspected of causing cancer. Causes skin and serious eye irritation.

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before starting the experiment.[13][14] Spills should be cleaned immediately following established laboratory procedures.[15] All chemical waste must be disposed of in properly labeled containers according to institutional guidelines.

## Detailed Experimental Protocol

This protocol is designed to produce a high yield of 9-amino-**1,2,3,4-tetrahydroacridine** free base.[7][8][10]

## Synthesis Workflow

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Caption: Step-by-step experimental workflow.

## Step-by-Step Procedure

- Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-aminobenzonitrile (11.8 g, 0.1 mol), p-toluenesulfonic acid monohydrate (20.0 g, 0.105 mol), and 150 mL of xylenes.
- Reagent Addition: Begin stirring and heat the mixture to reflux (approx. 140-145°C) using a heating mantle. Once refluxing, add cyclohexanone (10.3 mL, 0.1 mol) dropwise from the dropping funnel over 30 minutes.
- Reaction Execution: Maintain the mixture at a vigorous reflux with continuous stirring for 12-15 hours.<sup>[7][8]</sup> The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of 2-aminobenzonitrile.
- Isolation of the Product Salt: After the reaction is complete, cool the flask to room temperature. The product will precipitate as the p-toluenesulfonate salt. Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash the filter cake with a small amount of cold acetone or xylenes to remove impurities.
- Conversion to Free Base: Transfer the filtered salt to a beaker or flask containing 100 mL of dichloromethane and 100 mL of water. While stirring vigorously, slowly add 2M aqueous sodium hydroxide solution until the pH of the aqueous layer is greater than 11. Continue stirring for 30 minutes until all the solid has dissolved and transferred into the organic layer.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic (bottom) layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.
- Purification: Combine all the organic extracts. Add 1 g of activated charcoal and stir for 15 minutes to decolorize the solution.<sup>[7]</sup> Add anhydrous magnesium sulfate to the solution to remove residual water.
- Final Product Isolation: Filter the mixture through a pad of Celite® to remove the charcoal and drying agent. Rinse the Celite pad with a small amount of dichloromethane. Concentrate the filtrate using a rotary evaporator to yield **9-amino-1,2,3,4-tetrahydroacridine** as a solid. The expected yield is typically >90%.<sup>[7]</sup>

## Characterization and Expected Results

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Parameter	Expected Result
Appearance	Off-white to pale yellow solid
Yield	>90% (e.g., >17.8 g)
Melting Point	183-185 °C
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ (ppm): 8.05 (d, 1H), 7.80 (d, 1H), 7.55 (t, 1H), 7.30 (t, 1H), 4.50 (br s, 2H, -NH <sub>2</sub> ), 3.05 (t, 2H), 2.75 (t, 2H), 1.95 (m, 2H), 1.85 (m, 2H).
Mass Spectrometry (ESI+)	m/z: 199.12 [M+H] <sup>+</sup>
Purity (GC/HPLC)	>99% after purification. [7][10]

## Conclusion

The protocol described provides a reliable and high-yield method for the laboratory synthesis of 9-amino-**1,2,3,4-tetrahydroacridine** (tacrine). By leveraging the Friedländer annulation, this procedure offers an efficient pathway to a historically significant medicinal compound. Strict adherence to the outlined safety precautions is essential due to the toxic nature of the product. The provided characterization data serves as a benchmark for verifying the successful synthesis and purity of the final compound.

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